2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenoxy group, a methyl group, and a fluoroanilino sulfonyl phenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common method is the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide is unique due to its combination of brominated phenoxy, methyl, and fluoroanilino sulfonyl phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H18BrFN2O4S |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H18BrFN2O4S/c1-14-12-18(8-11-20(14)22)29-13-21(26)24-16-6-9-19(10-7-16)30(27,28)25-17-4-2-15(23)3-5-17/h2-12,25H,13H2,1H3,(H,24,26) |
InChI Key |
RWFHHPFHRQGFPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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